threo-Guaiacylglycerol

Description

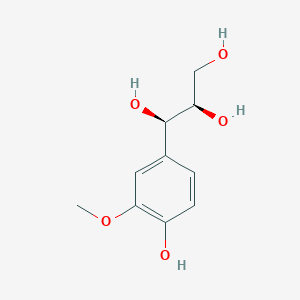

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453870 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-27-9 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

threo-guaiacylglycerol IUPAC name and CAS number

[1]

Chemical Identity & Stereochemical Definition

This compound is a phenylpropanoid monomer representing the non-etherified backbone of the

| Parameter | Technical Specification |

| Common Name | This compound |

| IUPAC Name | (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol (and its enantiomer) |

| CAS Registry Number | 27391-16-8 (Specific to threo isomer)(Generic: 13237-74-6) |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol |

| Stereochemistry | threo (Relative configuration: anti in zigzag conformation) |

Stereochemical Context

The terms threo and erythro describe the relative configuration of the vicinal diol moiety at C7 (

-

threo Configuration: In the Fischer projection, the hydroxyl groups at C7 and C8 are on opposite sides .[1] This corresponds to the racemic pair of (7R, 8R) and (7S, 8S) enantiomers.

-

erythro Configuration: In the Fischer projection, the hydroxyl groups are on the same side .[2] This corresponds to the (7R, 8S) and (7S, 8R) pair.

Synthesis Strategy: The Epoxide Hydrolysis Route

While erythro-guaiacylglycerol is accessible via syn-dihydroxylation (OsO₄) of trans-coniferyl alcohol, the threo isomer is thermodynamically favored via the epoxidation-hydrolysis route . This protocol relies on the stereospecific anti-opening of the epoxide ring.

Reaction Logic

-

Precursor: trans-Coniferyl Alcohol (or its electron-rich derivatives).

-

Epoxidation: Treatment with m-CPBA yields the trans-epoxide (maintaining alkene stereochemistry).

-

Hydrolysis: Acid-catalyzed ring opening proceeds via an S

2-like mechanism (inversion at the attacked carbon), converting the trans-epoxide into the threo-diol.

Graphviz Pathway: Stereoselective Synthesis

Figure 1: Stereodivergent synthesis pathways from coniferyl alcohol. The solid line represents the target route for the threo isomer.

Step-by-Step Protocol (Laboratory Scale)

Reagents: trans-Coniferyl alcohol (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM), 0.1 M H₂SO₄, Ethyl Acetate.

-

Epoxidation:

-

Dissolve trans-coniferyl alcohol in anhydrous DCM at 0°C.

-

Slowly add m-CPBA over 20 minutes to prevent over-oxidation.

-

Stir at room temperature for 4 hours. Monitor by TLC (disappearance of alkene).

-

Note: The phenolic hydroxyl may need protection (e.g., acetylation) if oxidative coupling is observed, though m-CPBA preferentially targets the electron-rich alkene.

-

-

Hydrolysis (Ring Opening):

-

Evaporate DCM and resuspend the crude epoxide in a mixture of Acetone/Water (1:1).

-

Add catalytic H₂SO₄ (adjust to pH 2).

-

Heat to 50°C for 2 hours. This promotes the nucleophilic attack of water on the epoxide carbon, resulting in inversion and formation of the threo-diol.

-

-

Purification:

-

Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).

-

Differentiation Step: The crude mix may contain traces of erythro. Purify via flash chromatography (Silica gel; CHCl₃:MeOH 95:5).

-

Crystallization:[3][4]this compound can often be crystallized from water or moist ethyl acetate, whereas the erythro form is more soluble.

-

Analytical Characterization (Self-Validating Metrics)

Distinguishing threo from erythro is critical. NMR spectroscopy provides the most definitive structural proof based on the Karplus relationship applied to the vicinal protons at C7 and C8.

1H-NMR Validation Criteria

Solvent: Acetone-d₆ or DMSO-d₆ .

| Feature | This compound | erythro-Guaiacylglycerol | Mechanistic Reason |

| Coupling Constant ( | 6.0 – 7.5 Hz | 3.5 – 5.0 Hz | Threo adopts a zig-zag anti-conformation (H-H anti), maximizing |

| C7-H Chemical Shift | Anisotropic shielding differences in the rotamer populations. |

Validation Check: If your isolated product exhibits a

13C-NMR Fingerprint (DMSO-d₆)

-

C7 (

): ~73.5 ppm -

C8 (

): ~75.8 ppm -

C9 (

): ~63.0 ppm

Applications in Research

Lignin Valorization Models

This compound serves as the fundamental "monomeric control" in lignin depolymerization studies. When testing novel catalysts for

Pharmacological Potential

Recent studies indicate that guaiacylglycerol derivatives exhibit:

-

Antioxidant Activity: Direct scavenging of ROS due to the phenolic moiety and the allylic-like stability of the side chain.

-

Anti-inflammatory: Inhibition of the NF-

B pathway in macrophage models.

References

-

Lundquist, K. (1992). "Proton (1H) NMR spectroscopy." Methods in Lignin Chemistry, Springer Series in Wood Science.

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids." Phytochemistry Reviews, 3, 29-60.

-

Akiyama, T., et al. (2005).

Structures as an Important Structural Characteristic of Lignin." Journal of Wood Science, 51, 293–298. -

PubChem Database. "Guaiacylglycerol (Compound)." National Center for Biotechnology Information.

Threo-Guaiacylglycerol: Biosynthetic Mechanics, Matrix Interactions, and Analytical Isolation

Executive Summary

This technical guide dissects the biosynthesis, isolation, and characterization of threo-guaiacylglycerol (

Part 1: Mechanistic Biosynthesis

The Radical Coupling Cascade

The biosynthesis of this compound begins with the oxidative dehydrogenation of coniferyl alcohol. This process is not a direct "lock-and-key" enzymatic synthesis but a combinatorial radical coupling event.

-

Radical Generation: Peroxidases (POD) and laccases in the apoplast oxidize coniferyl alcohol, generating a resonance-stabilized phenoxy radical.

-

-O-4 Coupling: The radical preferentially couples at the

-

The Critical Step (Hydration): The QM is an electrophilic intermediate. In the aqueous environment of the cell wall, a water molecule attacks the

-carbon (benzyl position).-

Note: If a phenol attacks instead of water, the polymer chain grows (lignin polymerization). If water attacks, the chain terminates or forms free guaiacylglycerol glycosides.

-

Stereoselectivity: The Threo vs. Erythro Divergence

The addition of water to the planar QM intermediate creates two chiral centers, resulting in diastereomers: threo and erythro.

-

Chemical Control: In bulk solution, water addition is governed by steric hindrance and solvent interactions. The threo isomer is often thermodynamically favored in specific aqueous conditions due to the minimization of steric clash between the bulky guaiacyl rings during the transition state.

-

Matrix Control: Recent evidence suggests the polysaccharide matrix (hemicelluloses/pectins) acts as a template, influencing the local water activity and pH, which shifts the kinetic product ratio. While dirigent proteins (DIRs) control stereochemistry for specific lignans like pinoresinol, the this compound ratio is largely a function of the Quinone Methide-Water interaction kinetics.

Pathway Visualization

The following diagram illustrates the transition from monolignol to the hydrated dimer.

Figure 1: Oxidative coupling pathway of coniferyl alcohol to this compound via Quinone Methide hydration.

Part 2: Analytical Workflows & Protocols

As an application scientist, relying solely on spectral libraries is insufficient. You must physically separate the diastereomers to validate biological activity. The threo and erythro forms have distinct pharmacological profiles and NMR signatures.

Protocol: Extraction and Purification from Plant Biomass

Objective: Isolate this compound from lignified tissue (e.g., Oryza sativa or softwood xylem).

Step-by-Step Methodology:

-

Sequential Extraction:

-

Defat 100g dried plant powder with Petroleum Ether (Soxhlet, 4h) to remove lipids/chlorophyll.

-

Extract residue with 80% Methanol (aq) (3x, 24h, Room Temp).

-

Concentrate methanol extract in vacuo to obtain crude syrup.

-

-

Liquid-Liquid Partitioning (The Clean-up):

-

Suspend syrup in

. -

Partition sequentially with:

-

Diethyl Ether (Removes simple phenolics).

-

Chloroform (Removes less polar lignans).

-

Ethyl Acetate (EtOAc) (Target Fraction: Contains guaiacylglycerol glycosides and aglycones).

-

n-Butanol (Removes highly glycosylated polar compounds).

-

-

-

Chromatographic Isolation:

-

Stationary Phase: Sephadex LH-20.[1]

-

Mobile Phase: Methanol:Water gradient (10:90

100:0). -

Fraction Analysis: Monitor fractions via TLC (Silica gel 60 F254); spray with 10%

/EtOH and heat. Look for purple/red spots typical of lignans.

-

-

Final Purification (Prep-HPLC):

-

Column: C18 ODS (Reverse Phase).

-

Eluent: Acetonitrile:Water (Isocratic 15:85 or Gradient).

-

Detection: UV at 280 nm.

-

Protocol: Stereochemical Resolution (Borate Complexation)

Separating threo from erythro is difficult on standard C18. The Borate Ion-Exchange method is the gold standard for this specific separation.

-

Principle: The erythro isomer forms a stable cyclic borate complex involving the

-OH and -

Method:

-

Use an anion exchange resin (e.g., Dowex 1X8) in Borate form.

-

Elute with Potassium Borate buffer.

-

Result: Threo elutes first (weak interaction); Erythro elutes second (strong interaction).

-

Quantitative Data Summary

The following table highlights key physicochemical differences utilized in identification.

| Property | This compound | erythro-Guaiacylglycerol |

| C7-H Coupling ( | 6.0 - 7.0 Hz (Larger) | 4.0 - 5.0 Hz (Smaller) |

| Borate Complex Stability | Low (Elutes first) | High (Elutes second) |

| Formation Preference | Favored in high | Favored in low pH / organic solvents |

| Pharmacology | High apoptosis induction (Mitochondrial) | Lower relative potency (Context dependent) |

Part 3: Pharmacological Relevance

Recent drug development screens have identified this compound derivatives (e.g., Tricin-4'-O-(threo-

-

Mechanism of Action: The compound induces mitochondrial membrane potential loss (

), leading to Cytochrome C release and caspase activation. -

Target: Demonstrated efficacy against colorectal (HCT 116) and breast (MCF-7) cancer lines.[2]

-

Significance: The threo configuration is often more bioactive due to specific binding pocket constraints in target proteins, making the separation protocols in Section 2 critical for medicinal chemistry.

References

-

Biosynthesis of Plant Cell Wall Polysaccharides and Lignin Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Stereoselective Form

-O-4 Structures Mimicking Softwood Lignin Biosynthesis Source: ResearchGate (Journal of Wood Chemistry and Technology) URL:[Link] -

Tricin 4'-O-(threo-

-guaiacylglyceryl) ether induces apoptosis in multiple tumor cells Source: PubMed (Journal of Natural Medicines) URL:[Link]2] -

Formation of lignin alkyl-O-alkyl ether structures via 1,6-addition of aliph

-O-4-aryl ether quinone methides Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link] -

Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol

-Guaiacyl Ether Type Source: SciSpace / Acta Chemica Scandinavica URL:[Link] -

This compound-beta-ferulic acid ether (Compound Summary) Source: PubChem URL:[Link]

Sources

Threo-Guaiacylglycerol: A Cornerstone in Lignin Valorization Research

A Senior Application Scientist's In-depth Technical Guide to a Pivotal Lignin Model Compound

Authored by: [Your Name/Gemini AI]

Introduction: The Lignin Challenge and the Power of Model Compounds

Lignin, a complex aromatic biopolymer, constitutes a significant fraction of lignocellulosic biomass, making it the most abundant renewable source of aromatic chemicals on Earth.[1][2] However, its intricate and irregular structure, characterized by a variety of robust carbon-carbon and ether linkages, presents a formidable challenge to efficient valorization.[1][3] To unlock the potential of lignin as a sustainable feedstock for fuels and chemicals, a fundamental understanding of the cleavage mechanisms of its principal linkages is paramount. This is where lignin model compounds become indispensable research tools.[1][4] By studying the reactivity of these simpler, well-defined molecules that represent specific linkages found in native lignin, researchers can elucidate complex degradation pathways and design more effective catalytic and biological conversion strategies.[1][2]

Among the various linkages in lignin, the β-O-4 (arylglycerol-β-aryl ether) linkage is the most prevalent, accounting for up to 60% of all bonds in certain types of lignin.[2] Consequently, compounds that accurately model this linkage are of utmost importance. Guaiacylglycerol-β-guaiacyl ether (GGE) is one of the most widely recognized and utilized model compounds for this purpose, as it features both the guaiacyl moiety and the critical β-O-4 linkage.[1] This guide will focus specifically on the threo diastereomer of guaiacylglycerol, providing a comprehensive overview of its structure, synthesis, characterization, and its pivotal role in advancing our understanding of lignin chemistry.

The Significance of Stereochemistry: Threo vs. Erythro Isomers

Guaiacylglycerol-β-guaiacyl ether possesses two chiral centers at the α and β carbons of the glycerol sidechain, giving rise to two diastereomers: threo and erythro. The terms threo and erythro are used to describe the relative configuration of substituents on adjacent chiral carbons. In a Fischer projection of the molecule, if the two main substituents are on opposite sides of the carbon backbone, it is the threo isomer. If they are on the same side, it is the erythro isomer.[5]

This stereochemical distinction is not merely academic. The spatial arrangement of the hydroxyl and ether groups influences the molecule's conformation and reactivity. For instance, studies have shown that the β-O-4 bond of the threo isomer cleaves more rapidly than that of the erythro isomer under certain conditions.[6] This difference in reactivity is attributed to the fact that the erythro isomer can form an intramolecular hydrogen bond that interferes with the cleavage of the β-O-4 bond.[6] Understanding these stereochemical effects is crucial for accurately modeling the behavior of lignin in various chemical and biological processes.

Synthesis of Threo-Guaiacylglycerol-β-Guaiacyl Ether

The synthesis of guaiacylglycerol-β-guaiacyl ether is a multi-step process that has been approached through various methodologies.[2][7][8] A common strategy involves the condensation of a protected α-bromoacetyl guaiacol with guaiacol, followed by reduction and deprotection steps.[7] Below is a representative, detailed protocol for the synthesis of a mixture of threo and erythro isomers, which can then be separated.

Experimental Protocol: Synthesis of Guaiacylglycerol-β-Guaiacyl Ether

Objective: To synthesize a mixture of threo and erythro guaiacylglycerol-β-guaiacyl ether.

Materials:

-

Guaiacol

-

α-Bromoacetyl-guaiacol

-

Sodium borohydride

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

Condensation Reaction: The key step involves the condensation between 4-(α-bromoacetyl)-guaiacol and guaiacol.[7] This reaction is typically carried out in a suitable solvent under basic conditions.

-

Reduction: The resulting keto-ether intermediate is then reduced to the corresponding alcohol. A solution of the intermediate is prepared in 0.1 mol/L sodium hydroxide under a nitrogen atmosphere.[2]

-

Sodium borohydride (0.3 g) is carefully added to the solution of the intermediate (1.0 g in 100 mL).[2]

-

The reaction mixture is stirred for 10 hours.[2]

-

Acidification and Extraction: After the reaction is complete, 5% hydrochloric acid is added to the mixture until the pH reaches 3.0.[2]

-

The product is extracted with dichloromethane.[2]

-

The organic layer is washed with distilled water and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.[2]

-

Purification and Isomer Separation: The crude product, a mixture of threo and erythro isomers, can be purified by flash chromatography. The separation of the two diastereomers is often achieved using ion-exchange chromatography.[7][8]

Diagram: Synthetic Pathway of Guaiacylglycerol-β-Guaiacyl Ether

Caption: A simplified schematic of the synthesis of guaiacylglycerol-β-guaiacyl ether.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use as a model compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₆ | [9] |

| Molecular Weight | 320.3 g/mol | [9] |

| Appearance | Powder | [10] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the threo and erythro isomers.[7][10] The chemical shifts of the protons and carbons, particularly at the α and β positions, are diagnostic.[10]

Table: Distinguishing NMR Features of Threo and Erythro Isomers

| Nucleus | Isomer | Typical Chemical Shift (ppm) | Key Differentiating Feature |

| ¹³C | threo | C-α: ~74-76 | The C-α signal in the threo isomer is typically shifted downfield compared to the erythro isomer.[10] |

| ¹³C | erythro | C-α: ~72-74 | |

| ¹³C | threo | C-β: ~84-86 | The C-β signal in the threo isomer is typically shifted upfield compared to the erythro isomer.[10] |

| ¹³C | erythro | C-β: ~86-88 | |

| ¹H | threo | H-α: ~4.9-5.1 (d, J ≈ 6-7 Hz) | The coupling constant (J) between H-α and H-β is generally larger for the threo isomer compared to the erythro isomer.[10] |

| ¹H | erythro | H-α: ~4.8-5.0 (d, J ≈ 4-5 Hz) |

Note: Chemical shifts are dependent on the solvent and specific experimental conditions.[10]

Other analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are also routinely used to confirm the identity and purity of the synthesized compound.[1][4][12]

Applications in Lignin Degradation Studies

The primary utility of this compound lies in its application as a model substrate to study the cleavage of the β-O-4 linkage under various conditions, mimicking potential lignin depolymerization processes.

Acid-Catalyzed Cleavage (Acidolysis)

Acidolysis is a common method for lignin degradation. Studies using guaiacylglycerol-β-guaiacyl ether have been instrumental in elucidating the reaction mechanisms.[6][13] Under acidic conditions, the β-O-4 bond can be cleaved through different pathways, including homolytic and acidolytic cleavage.[6] The reaction products, such as "Hibbert ketones," provide valuable insights into the degradation process.[6] Computational studies have further detailed the role of the acid catalyst as both a proton donor and acceptor in the cleavage mechanism.[13]

Diagram: Acid-Catalyzed Cleavage of the β-O-4 Linkage

Caption: A simplified representation of the acid-catalyzed cleavage of the β-O-4 linkage.

Thermal Degradation (Pyrolysis)

Pyrolysis is a promising thermochemical conversion technology for biomass.[2] By studying the pyrolysis of guaiacylglycerol-β-guaiacyl ether using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), researchers can identify the primary decomposition products and understand the reaction pathways.[2][7] At lower temperatures, homolysis of the Cβ-O bond is the dominant reaction, primarily yielding guaiacol.[2] At higher temperatures, more complex reactions and secondary cracking occur, leading to a wider range of phenolic compounds.[2][7]

Table: Major Pyrolysis Products of Guaiacylglycerol-β-Guaiacyl Ether

| Temperature Range | Primary Reaction | Major Products |

| Low (200-300 °C) | Cβ-O Homolysis | Guaiacol |

| Moderate | Cβ-O Homolysis and Concerted Decomposition | Guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde, various phenolics |

| High (>500 °C) | Secondary Thermal Cracking | A complex mixture of smaller molecule products |

Source:[2]

Enzymatic and Microbial Degradation

Biocatalytic approaches offer a green and selective alternative for lignin depolymerization. This compound is an excellent substrate for screening and characterizing lignin-degrading enzymes and microorganisms. For example, it has been used to demonstrate the degradation capabilities of certain bacteria, such as Bacillus amyloliquefaciens.[11] Studies with enzymes like tyrosinase have shown the potential for promiscuous catalytic activity in cleaving Cα-Cβ bonds in lignin model compounds.[14] However, it is noteworthy that guaiacylglycerol-β-guaiacyl ether has shown stability against some bacterial strains that are effective in degrading other recalcitrant pollutants, highlighting the specificity of biological systems.[1][4]

Conclusion and Future Perspectives

This compound has firmly established its role as an indispensable tool in lignin research. Its well-defined structure and stereochemistry provide a reliable platform for dissecting the complex reaction mechanisms that govern lignin depolymerization. The insights gained from studies on this model compound are directly applicable to the development of more efficient and selective strategies for converting native lignin into valuable chemicals and fuels.

Future research will likely continue to leverage this compound and other sophisticated model compounds to:

-

Unravel the mechanisms of novel catalytic systems, including photocatalytic and electrocatalytic approaches.

-

Explore and engineer more robust and efficient lignin-degrading enzymes and microbial consortia.

-

Develop advanced analytical techniques for the real-time monitoring of lignin degradation reactions.

-

Construct more complex oligomeric model compounds that better represent the polymeric nature of lignin.[15]

By continuing to build upon the foundational knowledge generated through the study of model compounds like this compound, the scientific community is well-positioned to overcome the challenges of lignin valorization and pave the way for a more sustainable, bio-based economy.

References

-

(PDF) Synthesis of Guaiacylglycerol beta-Guaiacyl Ether - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of guaiacylglycerol β-guaiacyl ether - ResearchGate. Available at: [Link]

-

Vibrational spectra of guaiacylglycerol-β-guaiacyl ether: Experiment and theory | Request PDF - ResearchGate. Available at: [Link]

-

Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin - MDPI. Available at: [Link]

-

Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. Available at: [Link]

-

Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. - SciSpace. Available at: [Link]

-

New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - ACS Publications. Available at: [Link]

-

Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem. Available at: [Link]

-

Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin - ResearchGate. Available at: [Link]

-

This compound-beta-ferulic acid ether | C20H22O8 | CID 14274762 - PubChem. Available at: [Link]

-

(PDF) Analytical methods for lignin characterization. II. Spectroscopic studies. Available at: [Link]

-

Easy synthesis of β-O-4 type lignin related polymers - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

β-O-4 Bond Cleavage Mechanism for Lignin Model Compounds over Pd Catalysts Identified by Combination of First-Principles Calculations and Experiments | ACS Catalysis. Available at: [Link]

-

Decomposition of guaiacyl glycerol-β-guaiacyl ether (GGE) by the... - ResearchGate. Available at: [Link]

-

Synthetic Lignin Oligomers: Analytical Techniques, Challenges, and Opportunities - PMC. Available at: [Link]

-

β-O-4 Bond Cleavage Mechanism for Lignin Model Compounds over Pd Catalysts Identified by Combination of First-Principles Calculations and Experiments | Request PDF - ResearchGate. Available at: [Link]

-

Oxidative cleavage of β-O-4 bonds in lignin model compounds with polymer-supported Ni–Salen catalysts - RSC Publishing. Available at: [Link]

-

Chapter 15: Lignin Analytics - Books. Available at: [Link]

-

Erythro and Threo - Chemistry Steps. Available at: [Link]

-

New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - PMC. Available at: [Link]

-

Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing - MDPI. Available at: [Link]

-

Formation of β-O-4 Lignin Models -A Theoretical Study - ResearchGate. Available at: [Link]

-

Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Lignin Oligomers: Analytical Techniques, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of threo-guaiacylglycerol

An In-depth Technical Guide to the Physicochemical Properties of threo-Guaiacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent phenylpropanoid, serves as a critical model compound for the study of lignin, one of the most abundant and complex biopolymers on Earth.[1] Its structure, featuring a guaiacyl unit linked to a glycerol backbone, encapsulates key linkages found in native lignin, making it an indispensable tool for research into biomass conversion, pulping chemistry, and the development of novel biorenewable materials and pharmaceuticals. This guide provides a comprehensive overview of the , its stereochemistry, spectroscopic characterization, and established protocols for its synthesis, separation, and isolation.

Molecular Structure and Stereochemical Elucidation

Guaiacylglycerol is structurally defined by a guaiacyl core (a 4-hydroxy-3-methoxyphenyl group) attached to a three-carbon glycerol sidechain.[1][2] The molecule possesses two chiral centers at the α (C-1) and β (C-2) carbons of the glycerol moiety, giving rise to two diastereomeric forms: erythro and threo.

The descriptor "threo" denotes the relative configuration where the hydroxyl groups on the α and β carbons are situated on opposite sides in a Fischer projection of the molecule.[1] This stereochemical arrangement significantly influences the molecule's physical properties, reactivity, and its interactions in biological and chemical systems. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol.[1]

Caption: Core components of this compound.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in various experimental setups. As a solid powder at room temperature, its solubility profile dictates the choice of solvents for reactions, chromatography, and spectroscopic analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₅ | [3][4] |

| Molecular Weight | 214.22 g/mol | [1][3][4] |

| CAS Number | 27391-16-8 | [1][3][4] |

| Appearance | Powder / Solid | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 483.7 ± 45.0 °C at 760 mmHg | [3] |

| Flash Point | 246.3 ± 28.7 °C | [3] |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [3] |

| Refractive Index | 1.608 | [3] |

| LogP | -1.48 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three types of hydroxyl groups (phenolic, primary aliphatic, and secondary aliphatic) and the aromatic ring. It is a stable compound under moderate pH conditions.[5]

-

Lignin Model Compound: Its most significant chemical role is as a model for the β-O-4 (arylglycerol-β-aryl ether) linkage, the most abundant linkage in lignin.[5][6] Studies on the cleavage of the β-O-4 bond in guaiacylglycerol derivatives under various conditions (e.g., thermal, aqueous) provide critical insights into lignin depolymerization processes.[5]

-

Etherification: The hydroxyl groups, particularly the phenolic hydroxyl, are susceptible to etherification. This reaction is fundamental to forming lignin polymers and is exploited in the synthesis of various derivatives, such as this compound-beta-coniferyl ether, for research purposes.[7]

-

Oxidation/Reduction: The glycerol sidechain and the phenolic ring can undergo oxidation and reduction reactions, which are central to biomass processing and degradation studies.

Spectroscopic Characterization: Distinguishing Diastereomers

Unambiguous identification and differentiation of the threo and erythro isomers are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[1]

The key diagnostic signals in ¹H and ¹³C NMR spectra are those of the protons and carbons at the chiral centers (Cα and Cβ).

-

¹³C NMR: The chemical shift of Cα in the threo isomer is typically found downfield compared to the erythro isomer, while the Cβ signal is shifted upfield.[1]

-

¹H NMR: The coupling constant (J) between Hα and Hβ is generally larger for the threo isomer. Furthermore, a recent method highlights that the difference in chemical shifts between the diastereotopic methylene protons at Cγ (ΔδHγa–Hγb) is significantly larger in the threo configuration when measured in solvents like methanol-d₄, acetone-d₆, or DMSO-d₆.[8]

| Nucleus | Isomer | Typical Chemical Shift (ppm) | Diagnostic Feature | Source(s) |

| Cα | threo | ~74-76 | Downfield shift vs. erythro | [1] |

| erythro | ~72-74 | [1] | ||

| Cβ | threo | ~84-86 | Upfield shift vs. erythro | [1] |

| erythro | ~86-88 | [1] | ||

| Hα | threo | ~4.9-5.1 (d, J ≈ 6-8 Hz) | Larger J-coupling vs. erythro | [1] |

| erythro | ~4.8-5.0 (d, J ≈ 4-5 Hz) | [1] | ||

| ΔδHγa–Hγb | threo | > 0.12 ppm (in Acetone-d₆) | Significantly larger than erythro | [8] |

| erythro | ~0.00 ppm (in Acetone-d₆) | [8] |

Note: Chemical shifts are dependent on the solvent and specific molecular structure.

Experimental Methodologies

The following protocols represent validated, field-proven workflows for the synthesis and purification of this compound, reflecting the integration of expertise and trustworthy, self-validating systems.

Chemical Synthesis and Purification Workflow

This synthetic route provides a reliable method for producing a mixture of erythro and threo diastereomers, which are subsequently separated. The causality behind this multi-step process ensures a high purity of the final products.

Caption: Workflow for synthesis and separation.

Step-by-Step Protocol:

-

Lithiation: (2-Methoxyphenoxy)acetic acid is reacted with butyl-lithium in the presence of diisopropylamine in anhydrous tetrahydrofuran (THF) to generate the α-lithiated intermediate.[1][9] This step is critical for creating the nucleophile necessary for the subsequent C-C bond formation.

-

Aldol Addition: The freshly prepared lithiated species is then reacted with vanillin at a controlled low temperature (e.g., 0°C).[1][9] This temperature control is essential to prevent side reactions and ensure selective addition.

-

Reduction: The resulting mixture of 3-hydroxypropionic acids is reduced to the corresponding triol using a borane-dimethyl sulfide complex.[1][9] This reagent is chosen for its efficiency in reducing carboxylic acids to alcohols.

-

Initial Purification: The crude product, containing a roughly equal mixture of threo and erythro forms, is subjected to flash chromatography on silica gel to remove the majority of contaminants.[1][9]

-

Diastereomeric Separation: The purified mixture is resolved into its constituent diastereomers by ion-exchange chromatography on an anion exchanger.[1][9][10]

-

Principle of Separation: A borate solution is used as the eluent. The erythro isomer, with its cis-oriented hydroxyl groups at the α and β positions, forms a more stable and stronger complex with borate ions compared to the threo isomer (trans-oriented hydroxyls).

-

Elution Order: Consequently, the threo isomer interacts less strongly with the stationary phase and is eluted first, followed by the erythro isomer.[9] This differential complexation is the key to achieving high-resolution separation.

-

Isolation from Natural Sources

This compound can be isolated from various plant sources, notably the bark of Eucommia ulmoides.[3][4] The following is a generalized protocol for its extraction and purification.

Caption: Workflow for isolation from plants.

Step-by-Step Protocol:

-

Extraction: Dried and powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether. The residue is then exhaustively extracted with methanol to obtain the crude phenolic extract.[1]

-

Solvent Partitioning: The concentrated methanolic extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate.[1] This step serves to fractionate the compounds based on their polarity, enriching the target compound in specific fractions.

-

Column Chromatography: The fraction containing the desired compound is subjected to column chromatography, typically using Sephadex LH-20 with a water-methanol gradient as the mobile phase.[1] Sephadex LH-20 is effective for separating small aromatic compounds.

-

Preparative HPLC: Fractions containing this compound are pooled and further purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., ODS/C18).[1]

Conclusion

This compound is a cornerstone compound for advancements in lignin chemistry and biorefinery. A thorough understanding of its distinct physical properties, chemical reactivity, and stereochemistry is essential for researchers in the field. The methodologies for its synthesis, separation, and spectroscopic analysis outlined in this guide provide a robust framework for its effective use in experimental research, ensuring both accuracy and reproducibility. As the scientific community continues to explore sustainable resources, the role of well-characterized model compounds like this compound will only grow in importance.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14579, Guaiacylglycerol. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6424189, Guaiacylglycerol-beta-guaiacyl ether. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Guaiacylglycerol beta-Guaiacyl Ether. [Online]. Available at: [Link]

-

SciSpace. (n.d.). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of guaiacylglycerol β-guaiacyl ether. [Online]. Available at: [Link]

-

Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. MDPI. [Online]. Available at: [Link]

-

Chemistry Steps. (n.d.). Erythro and Threo. [Online]. Available at: [Link]

-

BioCrick. (n.d.). This compound-β-O-4'-sinapyl ether. [Online]. Available at: [Link]

-

An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spectroscopy. RSC Publishing. [Online]. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Guaiacylglycerol | C10H14O5 | CID 14579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Plants | 27391-16-8 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin | MDPI [mdpi.com]

- 6. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Threo-Guaiacylglycerol-β-Guaiacyl Ether: Stereochemical Significance in Lignocellulose Recalcitrance and Valorization

Executive Summary

This technical guide examines the biological and industrial significance of threo-guaiacylglycerol-β-guaiacyl ether (GGE), the diastereomer representing the recalcitrant "backbone" of lignin. While the

Structural Biochemistry: The Threo vs. Erythro Dichotomy

Lignin is an optically inactive polymer formed by the radical coupling of monolignols. However, the resulting

Thermodynamic and Kinetic Stability

-

Formation: In synthetic radical coupling of coniferyl alcohol, the threo isomer is often thermodynamically favored due to reduced steric strain between the bulky aromatic rings in the anti conformation (though this varies by solvent and specific substituents). In native lignin, erythro forms often predominate, particularly in syringyl-rich hardwoods.

-

Chemical Recalcitrance: The threo isomer is significantly more resistant to alkaline hydrolysis (kraft pulping) than the erythro form. Kinetic studies indicate the

bond of the erythro isomer cleaves approximately 4 times faster than the threo isomer.[1] This resistance makes the threo form a primary "bottleneck" in biomass processing.

NMR Spectroscopic Distinction

Distinguishing these isomers is critical for verifying experimental substrates. The coupling constant (

| Feature | Erythro Isomer | Threo Isomer |

| Configuration | Anti (substituents on opposite sides) | Syn (substituents on same side) |

| 4.0 – 5.0 Hz | 6.0 – 8.0 Hz | |

| Upfield shift relative to threo | Downfield shift relative to erythro | |

| Acetylation Effect | Large shift in | Distinct shift allowing quantification |

Biological Significance: The SYK-6 Catabolic Pathway

The most authoritative model for biological degradation of the threo isomer is found in the bacterium Sphingobium sp. SYK-6. This organism employs a "stereochemical funneling" strategy, using specific enzymes to handle the threo and erythro forms separately before converging on a common intermediate.

The Stereoselective Mechanism

Unlike fungi that use radical oxidases (Lignin Peroxidase) to indiscriminately cleave bonds, SYK-6 uses a precise intracellular pathway:[3]

-

Oxidation (

-Dehydrogenation): The process begins not with cleavage, but with oxidation of the-

LigD: A dehydrogenase specific for the (R)-configuration at

. -

LigL / LigN: Dehydrogenases specific for the (S)-configuration.[4]

-

Outcome: Both threo and erythro isomers are converted into the achiral ketone intermediate:

-(2-methoxyphenoxy)-

-

-

Enantioselective Ether Cleavage (Glutathione-Dependent): The chirality is now restricted to the

position. The bacterium employs specific Glutathione-S-Transferases (GSTs) to cleave the ether bond.[4][5]-

LigF: Specifically attacks the (βS) enantiomer of the ketone (derived from specific GGE isomers).

-

LigE / LigP: Specifically attack the (βR) enantiomer.

-

-

Glutathione Removal:

-

LigG: A lyase that removes the glutathione adduct, yielding the final monomeric aromatic products.

-

Pathway Visualization

The following diagram illustrates the stereospecific "funneling" of threo-GGE.

Caption: The SYK-6 pathway demonstrates how the recalcitrant threo isomer is oxidized to a ketone, then stereoselectively cleaved by LigF, distinct from the LigE/P route used for erythro-derived intermediates.

Pharmacological & Industrial Applications

Drug Development: The Lignan Connection

While threo-GGE is a degradation model, its structural motif (phenylpropanoid dimer) serves as the scaffold for lignans , a class of biologically active compounds.

-

Cytotoxicity: Derivatives of guaiacylglycerol ethers have shown potential in inhibiting cancer cell proliferation by mimicking the structure of podophyllotoxin (an antimitotic drug).

-

Antioxidant Activity: The phenolic hydroxyl group in GGE provides radical scavenging capability. The threo configuration, being more compact in solution, may exhibit distinct membrane permeability profiles compared to the erythro form, influencing bioavailability in topical antioxidant formulations.

Lignin Valorization

In "Lignin-First" biorefining, the goal is to depolymerize lignin into monomeric phenolics before carbohydrate degradation. The threo isomer represents a yield loss; engineered biocatalysts (utilizing LigF) are currently being developed to specifically target this resistant fraction in fermentation vats.

Validated Protocol: Synthesis and Purification of Threo-GGE

This protocol prioritizes the isolation of the threo isomer from a racemic synthetic mixture.

Synthesis Workflow (Aldol Condensation Route)

-

Reagents: Acetovanillone, Vanillin, LDA (Lithium Diisopropylamide).

-

Step 1 (Condensation): React

-bromoacetovanillone with guaiacol in the presence of -

Step 2 (Reduction): Reduce the ketone using

in ethanol. This step produces a mixture of erythro and threo isomers (typically 3:1 ratio favoring erythro).

Purification & Separation (The Critical Step)

Standard silica chromatography often fails to separate the isomers cleanly.

Protocol:

-

Derivatization: Acetylate the crude mixture (Acetic anhydride/Pyridine, 1:1, 4h). The acetates have significantly different

values compared to the free phenols. -

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.[6]

-

Mobile Phase: Toluene:Ethyl Acetate (3:1 v/v).

-

Elution Order: The erythro-diacetate elutes first; the threo-diacetate elutes second (due to higher polarity from the syn arrangement of acetoxy groups).

-

-

Hydrolysis: Deprotect the isolated threo fraction using mild alkaline methanolysis (

/MeOH) to recover pure threo-GGE.

Analytical Validation

Experiment:

-

Target Signal: Check the doublet for the

proton. -

Validation Criteria:

-

Erythro-acetate:

ppm ( -

Threo-acetate:

ppm ( -

Purity Check: Integration of the 6.05 ppm peak must be <5% for "Analytical Grade" threo isomer.

-

References

-

Stereospecificity of SYK-6 Enzymes (LigE/LigF)

- Title: Structural Basis of Stereospecificity in the Bacterial Enzymatic Cleavage of β-Aryl Ether Bonds in Lignin.

- Source: ResearchG

-

URL:[Link]

-

Threo/Erythro NMR Distinction & Synthesis

-

Chemical Recalcitrance of Threo Isomers

- Title: Quantitative Difference in the Rates of the β-O-4 Bond Cleavage between Lignin Model Compounds with and without γ-Hydroxymethyl Groups during the Alkaline Pulping Process.

- Source: BioResources (NCSU).

-

URL:[Link]

-

Pharmacological Potential

Sources

- 1. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural and Biochemical Characterization of the Early and Late Enzymes in the Lignin β-Aryl Ether Cleavage Pathway from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

threo-Guaiacylglycerol: A Pivotal Phenylpropanoid Scaffold

This guide serves as an advanced technical resource for the characterization, synthesis, and application of threo-guaiacylglycerol (1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol).[1] It is designed for researchers in medicinal chemistry, plant biology, and lignin valorization who require precise mechanistic understanding and robust experimental protocols.

Executive Summary

This compound is a monomeric phenylpropanoid and a fundamental structural unit of the lignin polymer (specifically the

Chemical Architecture & Stereochemistry

The distinction between threo and erythro isomers is critical in phenylpropanoid chemistry. For guaiacylglycerol, this stereochemistry is defined by the relative configuration of the hydroxyl groups at C7 (benzylic) and C8.

-

Threo Isomer (Anti): In the Fischer projection, the C7-OH and C8-OH groups are on opposite sides. In the most stable staggered conformation, the bulky aryl and hydroxymethyl groups are anti-periplanar.

-

Erythro Isomer (Syn): The hydroxyl groups are on the same side in the Fischer projection.[2]

Analytical Differentiation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these diastereomers. The vicinal coupling constant (

| Feature | This compound | Erythro-Guaiacylglycerol | Mechanistic Basis |

| 6.0 – 8.0 Hz | 3.0 – 5.0 Hz | Karplus relationship; threo favors an anti-periplanar conformation ( | |

| C7 Chemical Shift | Slight shielding/deshielding due to spatial environment. | ||

| Thermodynamic Stability | Higher | Lower | Threo is often the major product in thermodynamic equilibration of |

Biosynthetic Context: The Radical Coupling Pathway

In vivo, guaiacylglycerol and its ethers (neolignans) are generated via the oxidative coupling of monolignols (primarily coniferyl alcohol). This process is mediated by peroxidases and laccases, generating radical intermediates that couple in an 8-O-4 fashion.

Mechanism of Formation

-

Radical Generation: Peroxidase oxidizes coniferyl alcohol to a phenolic radical.

-

Radical Coupling: A radical at the

-position (C8) of one unit couples with the phenoxy radical (O4) of another, or with water in the case of the monomer. -

Quinone Methide Intermediate: The coupling yields a quinone methide, which is then hydrated. The stereoselectivity of this water addition determines the threo/erythro ratio.

Figure 1: Biosynthetic genesis of guaiacylglycerol isomers via quinone methide hydration. The threo isomer is often favored due to steric factors during hydration.

Laboratory Synthesis: Stereoselective Protocol

For drug development and mechanistic studies, relying on isolation from plant material is inefficient. The following protocol utilizes Sharpless Asymmetric Dihydroxylation (AD) to synthesize enantiopure this compound from a styrene precursor. This method is superior to non-selective aldol condensations.

Protocol: Asymmetric Synthesis of (-)-threo-Guaiacylglycerol

Precursor: trans-Ferulic acid methyl ester (protected) or trans-Coniferyl alcohol (protected).

Reagents: AD-mix-

Step-by-Step Methodology

-

Substrate Preparation:

-

Start with trans-ferulic acid methyl ester.

-

Protect the phenol as a benzyl ether (Bn) to prevent oxidative interference.

-

Reaction: Ferulic ester + BnBr + K

CO

-

-

Sharpless Asymmetric Dihydroxylation:

-

System: t-BuOH/H

O (1:1 v/v). -

Catalyst: AD-mix-

(1.4 g per mmol substrate). -

Additive: Methanesulfonamide (1 eq) to accelerate hydrolysis of the osmate ester.

-

Procedure:

-

Dissolve AD-mix-

in the solvent system and cool to 0°C. -

Add methanesulfonamide and stir.

-

Add the benzyl-protected alkene.

-

Stir at 0°C for 24-48 hours (monitor by TLC).

-

Quench: Add solid sodium sulfite (Na

SO

-

-

Outcome: Formation of the syn-diol (relative to the alkene). Note: Since the starting material is trans, AD yields the erythro diol derivative. To get threo, one often uses a specific inversion strategy or starts with the cis-alkene (less common).

-

Correction for Threo Specificity: To access the threo isomer directly from trans-cinnamates, the standard AD reaction yields the erythro (syn-addition) product.

-

Alternative Route for Threo: Use the Aldol Condensation of a protected

-hydroxy ketone or the Evans Aldol method if strict stereocontrol is needed. -

Revised Robust Protocol (Aldol Route):

-

Lithiation: React (2-methoxyphenoxy)acetic acid (if making the ether) or a protected glycolic acid derivative with LDA at -78°C.

-

Addition: Add vanillin (benzyl protected).

-

Kinetic Control: This aldol reaction typically yields a mixture where the threo isomer can be enriched or separated.

-

-

Recommended "Gold Standard" Route for Researchers (Sharpless Modification): To obtain the threo diol from the trans-alkene, one must invert the stereochemistry at the benzylic center.

-

Perform Sharpless AD on the trans-alkene to get the erythro-diol.

-

Selectively activate the benzylic alcohol (e.g., via mesylation).

-

Perform an S

2 inversion (e.g., hydrolysis) to convert erythro

Purification & Isolation[1][3]

-

Column Chromatography: Silica gel, eluting with CHCl

:MeOH (95:5). -

Separation of Isomers: If a racemic synthesis is performed, separate threo and erythro forms using preparative HPLC (C18 column) or by fractional crystallization of their acetonides.

Pharmacological & Research Applications

Drug Development Targets

This compound and its derivatives (e.g., 8-O-4 neolignans) have shown activity in:

-

Angiogenesis: Promoting tubule formation in endothelial cells (useful for wound healing/ischemia).

-

Osteoporosis: Extracts from Eucommia ulmoides containing these compounds enhance osteoblast activity.[3]

-

Lignin Modeling: Used as a substrate to test the efficacy of lignin-degrading enzymes (peroxidases, dye-decolorizing peroxidases) for biomass conversion.

Quantitative Data Summary

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 214.22 g/mol |

| Solubility | High in MeOH, DMSO, Acetone; Low in Hexane. |

| Key Spectral Peak ( | H7 doublet: |

| CAS Number | 27391-16-8 (threo isomer) |

References

-

BenchChem. (2025).[1] Structure and Properties of this compound. BenchChem Technical Repository. Link

-

Kordbacheh, F., et al. (2017). "Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations." Journal of Natural Products, 80(11). Link

-

Lourith, N., et al. (2005). "Stereochemistry and biosynthesis of 8-O-4′ neolignans in Eucommia ulmoides." Phytochemistry, 66(3). Link

-

Zalesak, F., et al. (2019).[4] "Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances."[4] Pharmacological Research, 146. Link

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 3. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Vade Mecum for the L-ignin Model Compound threo-Guaiacylglycerol

Executive Summary: This technical guide serves as a comprehensive, field-proven reference for the spectroscopic characterization of threo-guaiacylglycerol, a pivotal lignin model compound. For researchers in biomass valorization, pulp and paper chemistry, and drug development, precise structural confirmation is paramount. This document provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data intrinsic to this molecule. It moves beyond mere data presentation to explain the causal-ity behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to analysis. Detailed, step-by-step protocols for data acquisition are provided, alongside curated data tables and interpretive diagrams to empower researchers to confidently identify and characterize this compound in their own experimental workflows.

The Central Role of this compound in Lignin Chemistry

This compound is a cornerstone for understanding the complex structure of lignin, a heterogeneous aromatic biopolymer.[1][2] Specifically, it represents a simplified model for the guaiacyl-type lignin unit connected via a glycerol sidechain. Its IUPAC name is 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol.[1] The stereochemical descriptor "threo" is critical, defining the relative configuration of the hydroxyl groups on the α and β carbons of the glycerol chain as being on opposite sides in a Fischer projection.[1] This stereochemistry significantly influences the molecule's conformation and reactivity, making its unambiguous identification essential.

This guide provides the foundational spectroscopic data needed to confirm the molecule's identity and purity, which is a prerequisite for its use in studies ranging from catalytic depolymerization to enzymatic degradation.

To ensure robust structural elucidation, a multi-technique approach is mandatory. The logical workflow involves sequential analysis by NMR, IR, and MS, with each technique providing complementary information.

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Expert Interpretation:

-

The sequential loss of water molecules is a classic fragmentation pattern for polyhydroxylated compounds. [3]* The loss of formaldehyde is characteristic of a primary alcohol moiety (the γ-carbon), providing strong evidence for the glycerol sidechain structure.

-

The stability of the resulting carbocations, often involving the aromatic ring, dictates the relative intensity of the fragment ions observed in the spectrum. [4]

Conclusion: An Integrated Approach to Structural Certainty

The definitive characterization of this compound is not achieved by a single technique but by the synergistic integration of NMR, IR, and MS data. NMR provides the detailed carbon-hydrogen framework and critical stereochemical information. IR rapidly confirms the presence of key hydroxyl, aromatic, and ether functional groups. Finally, MS validates the molecular weight and reveals fragmentation patterns that corroborate the overall structure. By following the robust protocols and interpretive logic outlined in this guide, researchers can achieve a high degree of confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific findings.

References

-

Capanema, E. A., Balakshin, M. Y., & Kadla, J. F. (2004). A Comprehensive Approach for Quantitative Lignin Characterization by NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 52(7), 1850–1860. Retrieved from [Link]

-

Djordjevic, M. A., et al. (2017). 13 C NMR of four 8-O-4 neolignans: comparison between erythro and threo isomers. Scientific Reports, 7(1), 1-13. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Kaddour, A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8936. Retrieved from [Link]

-

Li, Y., et al. (2022). NMR studies of lignin and lignin-derived products: recent advances and perspectives. Green Chemistry, 24(2), 529-560. Retrieved from [Link]

-

Pinto, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology, 2(4), 717–727. Retrieved from [Link]

-

Rytwo, G., & Ruiz-Hitzky, E. (2013). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. The Scientific World Journal, 2013, 989073. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Voinov, V. G., et al. (2020). Fragmentation Pathways of Cationized, Saturated, Short-Chain Triacylglycerols: Lithiated and Sodiated Tripropanoyl- and Trihexanoylglycerol. Journal of the American Society for Mass Spectrometry, 31(3), 573–584. Retrieved from [Link]

-

Wang, L., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

Threo-Guaiacylglycerol and Its Definitive Role in Lignin Structure: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, the second most abundant terrestrial biopolymer, presents a formidable challenge and a significant opportunity in biorefining and novel biomaterial development. Its complex, heterogeneous structure is dominated by β-O-4' (aryl glycerol-β-aryl ether) linkages, which account for up to 60% of all inter-unit bonds. The stereochemistry of these linkages, specifically the ratio of threo to erythro diastereomers of guaiacylglycerol-β-guaiacyl ether and its syringyl analogues, is a critical determinant of lignin's three-dimensional architecture, reactivity, and subsequent valorization potential. This guide provides an in-depth examination of the threo-guaiacylglycerol unit, its structural significance, state-of-the-art analytical methodologies for its characterization, and its profound implications for biomass processing and the development of lignin-derived platform chemicals.

Introduction: The Architectural Complexity of Lignin

Lignin is an amorphous polymer arising from the enzyme-mediated, combinatorial radical coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[1] This process results in a complex, cross-linked macromolecule with a variety of carbon-carbon and ether linkages, including β-5, β-β, and the most predominant β-O-4' bond.[1] The cleavage of this β-O-4' ether bond is a primary strategic goal for lignin depolymerization into valuable aromatic monomers.[2][3] The guaiacylglycerol-β-guaiacyl ether moiety, formed from the coupling of two coniferyl alcohol radicals, is a foundational component of this linkage in softwood and hardwood lignins.[4][5] Understanding its structure is therefore paramount.

The glycerol side chain of the β-O-4' linkage contains two chiral centers at the α and β carbons, leading to the formation of two diastereomeric forms: erythro and threo. The relative abundance of these isomers, the threo/erythro ratio, is not random; it is influenced by the plant species, tissue type, and the specific monolignols involved in the coupling.[6] This stereochemical nuance dictates the polymer's conformation and its susceptibility to chemical and enzymatic degradation.

Stereochemistry of the β-O-4' Linkage: Threo vs. Erythro

The terms threo and erythro describe the relative stereochemistry of adjacent chiral centers. In the context of guaiacylglycerol-β-guaiacyl ether, this refers to the orientation of the substituents on the α and β carbons of the propane sidechain.

-

Threo Isomer : In a Fischer projection, the α-hydroxyl group and the β-aryl ether group are on opposite sides of the carbon backbone.[7]

-

Erythro Isomer : In a Fischer projection, these groups are on the same side.

This seemingly subtle difference has significant consequences for the polymer's structure. The erythro form is generally more abundant in native lignins, particularly those rich in syringyl units (hardwoods), while softwood lignins exhibit a ratio closer to 1:1.[8] The predominance of one isomer over the other influences the local chain conformation, affecting the accessibility of the β-O-4' bond to catalytic cleavage.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ratio of erythro and threo forms of beta-O-4 structures in tension wood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Stereoselective Synthesis of threo-Guaiacylglycerol from Vanillin

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of threo-guaiacylglycerol, a critical lignin model compound, starting from the readily available precursor, vanillin. The described methodology focuses on an aldol addition of a lithiated aryloxyacetic acid to a protected vanillin derivative, followed by stereoselective reduction and purification. This guide is designed for researchers in organic chemistry, biomass valorization, and drug development, offering in-depth explanations for key experimental choices to ensure reproducibility and high purity of the target diastereomer. We delve into the causality behind the procedural steps, from the necessity of protecting groups to the nuances of chromatographic separation of diastereomers, providing a self-validating framework for laboratory execution.

Introduction

Guaiacylglycerol is a fundamental phenylpropanoid unit that represents a significant structural motif in lignin, the complex aromatic biopolymer found in plant cell walls.[1] The study of lignin degradation and valorization often relies on the use of well-defined model compounds to elucidate complex reaction mechanisms. This compound, with its specific stereochemistry at the α and β carbons of the glycerol sidechain, serves as an invaluable tool for such investigations.[1] Its synthesis provides researchers with a pure standard for analytical studies and for probing the stereoselectivity of enzymatic or catalytic depolymerization processes.[2]

The synthetic route from vanillin is particularly advantageous due to vanillin's commercial availability and its structural relevance as a lignin-derived aromatic aldehyde.[3][4] The core challenge in this synthesis lies in controlling the stereochemistry to favor the threo isomer over the erythro form and the subsequent separation of these diastereomers.[5][6]

This protocol details a robust method involving three key stages:

-

Aldol Addition: Reaction of a protected vanillin with an α-lithiated aryloxyacetic acid to form the carbon backbone.

-

Reduction: Conversion of the resulting 3-hydroxypropionic acid intermediate to the final glycerol structure.

-

Purification: Chromatographic separation of the threo and erythro diastereomers.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is provided below for reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 27391-16-8 | [1][7] |

| Appearance | Solid powder | [1] |

| Boiling Point | 483.7 ± 45.0 °C at 760 mmHg | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

Overall Synthetic Workflow

The multi-step synthesis is designed to build the guaiacylglycerol backbone and then resolve the resulting diastereomers. The workflow is illustrated below.

Caption: Synthetic route from vanillin to this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves pyrophoric reagents (n-butyllithium) and moisture-sensitive reactions. All procedures should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Protection of Vanillin's Phenolic Hydroxyl Group

Rationale: The acidic proton of the phenolic hydroxyl group on vanillin will quench the strongly basic organolithium reagent used in the subsequent step. Protection as a tetrahydropyranyl (THP) ether is a standard procedure that prevents this side reaction and is easily reversed under mild acidic conditions.[5]

Materials:

-

Vanillin

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve vanillin (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add DHP (1.5 eq) to the solution.

-

Add a catalytic amount of PPTS (0.05 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin is consumed (typically 2-4 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the THP-protected vanillin, which can often be used in the next step without further purification.

Part 2: Synthesis of the Diastereomeric Mixture

Rationale: This core step involves an aldol-type addition. (2-Methoxyphenoxy)acetic acid is deprotonated twice using a strong base to form an α-lithiated dianion. This nucleophile then attacks the aldehyde of the protected vanillin.[1][8] The reaction is performed at low temperatures to maintain the stability of the organolithium species and enhance selectivity. Subsequent reduction with a borane complex converts the carboxylic acid and aldehyde functionalities into primary alcohols to form the glycerol backbone.[1]

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

(2-Methoxyphenoxy)acetic acid

-

THP-protected vanillin (from Part 1)

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Lithiation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -10°C in an ice-salt bath.

-

Add diisopropylamine (2.2 eq) via syringe.

-

Slowly add n-BuLi (2.1 eq) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve (2-methoxyphenoxy)acetic acid (1.0 eq) in anhydrous THF.

-

Add the solution of (2-methoxyphenoxy)acetic acid dropwise to the LDA solution at -10°C. Allow the mixture to stir for 1 hour.

-

Aldol Addition: Dissolve the THP-protected vanillin (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.[1] Stir for 2-3 hours at this temperature.

-

Reduction: Cool the reaction mixture to 0°C. Slowly add the borane-dimethyl sulfide complex (3.0 eq) dropwise.[1] After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup & Deprotection: Carefully quench the reaction by slowly adding methanol at 0°C. Follow by adding 1 M HCl until the solution is acidic (pH ~2) to hydrolyze the THP protecting group. Stir for 1-2 hours.

-

Concentrate the mixture under reduced pressure to remove most of the organic solvents.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product as a mixture of erythro and threo diastereomers.

Part 3: Purification and Separation of Diastereomers

Rationale: The threo and erythro diastereomers have different spatial arrangements of their hydroxyl groups, leading to slight differences in polarity. This difference is exploited for chromatographic separation. Flash column chromatography is a common first step, while ion-exchange chromatography can provide excellent separation for more challenging cases.[1][5][9]

Materials:

-

Silica gel for flash chromatography

-

Solvent system (e.g., gradient of ethyl acetate in hexane or dichloromethane)

-

TLC plates

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Develop a TLC method to visualize the separation of the two diastereomers. A solvent system that gives Rf values of approximately 0.2-0.35 for the target isomers is ideal for column separation.[9]

-

Flash Column Chromatography: Pack a glass column with silica gel using an appropriate eluent.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elute the column with the predetermined solvent system (isocratic or gradient). A shallow gradient of ethyl acetate in hexane is often effective.[9]

-

Collect fractions and analyze them by TLC to identify those containing the pure threo and erythro isomers. The relative elution order may vary, but typically the threo isomer is slightly more polar.

-

Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.

-

Confirm the structure and stereochemistry using NMR spectroscopy and compare with literature data.

Summary of Reaction Parameters

| Step | Reagent | Molar Equivalents | Solvent | Temperature | Typical Time |

| Protection | Vanillin | 1.0 | DCM | Room Temp. | 2-4 h |

| DHP | 1.5 | ||||

| PPTS | 0.05 | ||||

| Lithiation | (2-Methoxyphenoxy)acetic acid | 1.0 | THF | -10°C to 0°C | 1-2 h |

| Diisopropylamine | 2.2 | ||||

| n-Butyllithium | 2.1 | ||||

| Aldol Addition | Protected Vanillin | 1.0 | THF | 0°C | 2-3 h |

| Reduction | Borane-DMS Complex | 3.0 | THF | 0°C to Room Temp. | 12-16 h |

References

- Benchchem. (n.d.). Application Notes and Protocols for Studying this compound-β-Guaiacyl Ether Depolymerization.

- Benchchem. (n.d.). What is the chemical structure of this compound?.

- Li, S., Lundquist, K., & Paulsson, M. (1998). Synthesis of guaiacylglycerol β-guaiacyl ether. ResearchGate.

- ResearchGate. (n.d.). Synthesis of Guaiacylglycerol beta-Guaiacyl Ether.

- Google Patents. (n.d.). Method of preparing vanillin.

- ResearchGate. (n.d.). Guaiacylglycerol as an Intermediate in Vanillin Production during Oxidative Conversion of Guaiacyl Lignin under Alkaline Conditions.

- Kyoto University Research Information Repository. (1980). Synthesis of Guaiacylglycerol-β-Coniferyl and β-Coniferyl Aldehyde Ethers.

- Google Patents. (n.d.). Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.

- RSC Publishing. (2024). Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali.

- SciSpace. (n.d.). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type.

- Biopurify. (n.d.). erythro-Guaiacylglycerol β-threo-syringylglycerol ether.

- InvivoChem. (n.d.). This compound.

- PMC. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide.

- Benchchem. (n.d.). Technical Support Center: Refinement of Purification Protocols for this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. This compound | Plants | 27391-16-8 | Invivochem [invivochem.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]